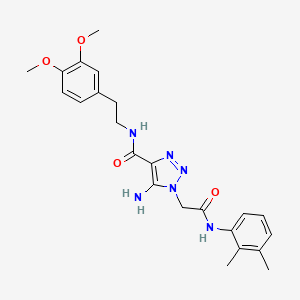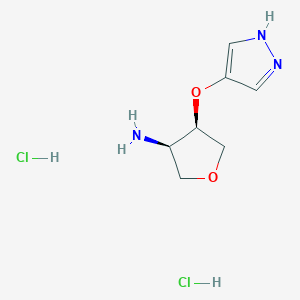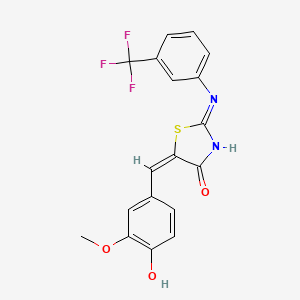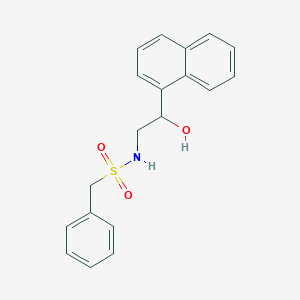
1-(3-Fluoropropyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Scale-Up Synthesis of Dopamine Uptake Inhibitors
1-(3-Fluoropropyl)piperazine dihydrochloride is utilized in the scale-up synthesis of GBR-12909, a potent dopamine uptake inhibitor. This process emphasizes the elimination of chromatographic purifications and the minimization of environmentally unacceptable reagents, aiming for an improved overall yield through a three-step convergent process (Ironside et al., 2002).
Development of Long-Acting Dopamine Transporter Ligands
This compound contributes to the development of long-acting agents for cocaine abuse treatment. Hydroxylated derivatives of GBR 12909 and GBR 12935, featuring 1-(3-Fluoropropyl)piperazine dihydrochloride, were synthesized and evaluated, showing significant enantioselectivity and potency in inhibiting cocaine-maintained responding in models (Hsin et al., 2002).
Fe-catalyzed Synthesis of Flunarizine
The compound's derivatives play a critical role in the Fe-catalyzed synthesis of Flunarizine, a drug used for treating migraines and dizziness, showcasing the versatile application of 1-(3-Fluoropropyl)piperazine dihydrochloride in synthesizing calcium channel blockers (Shakhmaev et al., 2016).
Photochemistry of Ciprofloxacin
Investigations into the photochemical behavior of ciprofloxacin, which includes a piperazine moiety, help understand the stability and transformation pathways of fluoroquinolone antibiotics in aqueous solutions. This research provides insights into the environmental fate and degradation processes of fluoroquinolone antibiotics (Mella et al., 2001).
Oxidation of Fluoroquinolone Antibiotics
The study on the oxidation of fluoroquinolone antibiotics by chlorine dioxide explores the reaction kinetics and transformation pathways, emphasizing the role of the piperazine ring in the oxidative process. This research is pivotal for understanding the disinfection processes and the behavior of antibiotics in water treatment (Wang et al., 2010).
Mechanism of Action
While the specific mechanism of action for 1-(3-Fluoropropyl)piperazine dihydrochloride is not mentioned, piperazine is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(3-Fluoropropyl)piperazine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
properties
IUPAC Name |
1-(3-fluoropropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJYXGVARBMTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCF.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2594520.png)

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)


![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)